molecular formula C15H11BrFN3O4S2 B2840158 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 1021105-16-7

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2840158
CAS No.: 1021105-16-7
M. Wt: 460.29
InChI Key: NBENSMMQAVBTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a complex organic compound featuring a combination of bromothiophene, oxadiazole, and fluorophenyl sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reactions: The brominated thiophene and oxadiazole intermediates are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activity.

    Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
  • N-(5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Uniqueness

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is unique due to the presence of the bromine atom on the thiophene ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new materials and drugs with specific properties.

Biological Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Features

The compound features a unique structure that includes:

  • Bromothiophene moiety : Known for its role in enhancing biological activity.
  • Oxadiazole ring : Associated with various pharmacological properties.
  • Sulfonamide group : Often linked to antibacterial and anti-inflammatory effects.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Potential cytotoxic effects on cancer cell lines.
  • Anti-inflammatory : Exhibits properties that may reduce inflammation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds, revealing that derivatives with similar structural features demonstrated significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds with the acrylamide functional group showed enhanced antibacterial properties compared to their counterparts lacking this feature.

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. Notably, it has been observed to induce apoptosis in human colorectal cancer cells (HT-29), with IC50 values indicating potent activity at low concentrations .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Reactive Oxygen Species (ROS) : Compounds similar to this have been shown to increase ROS levels in cancer cells, leading to oxidative stress and apoptosis.
  • Interference with Cell Signaling : The oxadiazole moiety may disrupt critical signaling pathways involved in cell proliferation and survival.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(5-(5-bromothiophen-2-yl)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamideThiadiazole instead of oxadiazoleAntimicrobial
N-(5-(5-chlorothiophen-2-yl)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamideChlorine substitutionAntiparasitic
N-(5-(5-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamideMethyl group additionAntibacterial

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN3O4S2/c16-12-6-5-11(25-12)14-19-20-15(24-14)18-13(21)7-8-26(22,23)10-3-1-9(17)2-4-10/h1-6H,7-8H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBENSMMQAVBTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.